molecular formula C9H10FNO2 B14852535 3-Amino-4-fluorophenylpropanoic acid

3-Amino-4-fluorophenylpropanoic acid

Cat. No.: B14852535
M. Wt: 183.18 g/mol
InChI Key: OMBRFPQIIKIQMX-UHFFFAOYSA-N
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Description

3-Amino-4-fluorophenylpropanoic acid is an organic compound with the molecular formula C9H10FNO2 It is a derivative of phenylpropanoic acid, where the phenyl ring is substituted with an amino group at the 3-position and a fluorine atom at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-fluorophenylpropanoic acid can be achieved through several methods. One common approach involves the reaction of 4-fluorobenzaldehyde with nitromethane to form 4-fluoro-β-nitrostyrene. This intermediate is then reduced to this compound using hydrogenation in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-fluorophenylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines .

Scientific Research Applications

3-Amino-4-fluorophenylpropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-4-fluorophenylpropanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-fluorophenylpropanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a fluorine atom on the phenyl ring can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

3-(3-amino-4-fluorophenyl)propanoic acid

InChI

InChI=1S/C9H10FNO2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5H,2,4,11H2,(H,12,13)

InChI Key

OMBRFPQIIKIQMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)O)N)F

Origin of Product

United States

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